molecular formula C20H21N3O2S2 B2956554 (Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886167-78-8

(Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2956554
CAS RN: 886167-78-8
M. Wt: 399.53
InChI Key: YGAJNZDYTPGHOV-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 3-(2-morpholinoquinolin-3-yl)acrylonitrile . It is synthesized by the base-catalysed condensation reaction of 2-morpholinoquinolin-3-carboxaldehydes and 2-cyanomethylbenzimidazoles .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and studied for its potential as an antimicrobial agent. Derivatives of this molecule have shown activity against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani, as well as the fungal pathogen Candida albicans . The antimicrobial properties make it a candidate for further research in developing new treatments for infections caused by these organisms.

Synthesis of Acrylonitrile Derivatives

The compound serves as a precursor in the synthesis of new acrylonitrile derivatives. These derivatives are obtained through base-catalysed condensation reactions and have potential applications in various fields, including pharmaceuticals and agrochemicals .

Antiviral Research

In the realm of antiviral research, derivatives of this compound have been explored for their efficacy against viral infections. The structural motif of the compound allows for the synthesis of nucleosides, which are key components in antiviral drugs .

Coordination Chemistry

Due to its structural complexity, the compound can act as a ligand in coordination chemistry. Researchers utilize it to study metal complex formation, which is fundamental in understanding catalysis and enzyme function .

Synthesis of β-Amino Acid Esters

The compound has been used in the synthesis of β-amino acid esters via Michael addition with secondary cyclic amines. This process is significant in the production of pharmaceuticals and bioactive molecules .

Building Block for Complex Molecules

In synthetic chemistry, this compound is often employed as a building block for the construction of more complex molecules. Its reactive sites are exploited for nucleophilic substitution reactions, which are pivotal in the creation of diverse chemical entities .

properties

IUPAC Name

(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-13(2)23-19(24)17(27-20(23)26)12-15-11-14-5-3-4-6-16(14)21-18(15)22-7-9-25-10-8-22/h3-6,11-13H,7-10H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAJNZDYTPGHOV-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-isopropyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

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